Dual Kif15 and ULK1 Inhibition: A Unique Profile Compared to Single-Target Agents
GW406108X uniquely combines Kif15 inhibition (IC50 = 0.82 µM) with ULK1 inhibition (pIC50 = 6.37; IC50 = 427 nM) . In contrast, comparator compounds such as MRT68921, SBI-0206965, and XST-14 are potent ULK1 inhibitors but lack reported Kif15 inhibitory activity [1][2][3]. Similarly, Kif15-IN-1 is a Kif15 inhibitor but does not inhibit ULK1 [4]. This dual activity profile enables simultaneous interrogation of two critical cellular pathways with a single chemical probe.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Kif15: 0.82 µM; ULK1: 427 nM |
| Comparator Or Baseline | MRT68921: ULK1 2.9 nM, Kif15 not reported; SBI-0206965: ULK1 108 nM, Kif15 not reported; XST-14: ULK1 26.6 nM, Kif15 not reported; Kif15-IN-1: Kif15 203 nM, ULK1 not reported |
| Quantified Difference | GW406108X is the only compound with demonstrated dual Kif15/ULK1 inhibition |
| Conditions | ATPase assay (Kif15); in vitro kinase assay (ULK1) |
Why This Matters
This dual-target profile reduces the number of compounds needed to modulate two interconnected pathways, streamlining experimental design and procurement.
- [1] MedChemExpress. MRT68921 Product Datasheet. CAS 1190379-70-4. View Source
- [2] TargetMol. SBI-0206965 Product Datasheet. CAS 1884220-36-3. View Source
- [3] Biocompare. XST-14 Product Datasheet. CAS 2607143-50-8. View Source
- [4] TargetMol. Kif15-IN-1 Product Datasheet. CAS 672926-32-8. View Source
